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Compound of Interest

Compound Name: 2-Ethynylphenol

Cat. No.: B1266645 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing

2-ethynylphenol from o-anisaldehyde. The primary and most established pathway involves a

two-step process: the homologation of o-anisaldehyde to form o-methoxyphenylacetylene,

followed by the demethylation of the methoxy group to yield the final product. This document

details the experimental protocols for these transformations, presents quantitative data in a

structured format, and includes visualizations of the reaction pathways and workflows.

Executive Summary
The conversion of o-anisaldehyde to 2-ethynylphenol is a valuable transformation in organic

synthesis, providing a versatile building block for the construction of more complex molecules

in pharmaceutical and materials science research. The recommended synthetic strategy is a

two-step sequence:

Homologation: Conversion of the aldehyde functional group of o-anisaldehyde into a terminal

alkyne to produce o-methoxyphenylacetylene. Two effective methods for this one-carbon

homologation are the Corey-Fuchs reaction and the Seyferth-Gilbert homologation

(specifically, the Ohira-Bestmann modification).

Demethylation: Cleavage of the methyl ether in o-methoxyphenylacetylene to unveil the

phenolic hydroxyl group, yielding 2-ethynylphenol. Boron tribromide (BBr₃) is a highly

effective reagent for this transformation.
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This guide provides detailed experimental procedures for both the Corey-Fuchs and Ohira-

Bestmann reactions, as well as for the subsequent demethylation step. Quantitative data,

including reaction yields, are summarized for easy comparison. Furthermore, safety

precautions for handling the hazardous reagents involved are outlined.

Data Presentation
The following tables summarize the quantitative data for the key transformations in the

synthesis of 2-ethynylphenol.

Table 1: Homologation of Aromatic Aldehydes to Terminal Alkynes
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n
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l)phosph
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[2]
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Table 2: Demethylation of Aryl Methyl Ethers
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[4]

Experimental Protocols
Homologation of o-Anisaldehyde to o-
Methoxyphenylacetylene
Two reliable methods for this conversion are presented below.

This is a two-step, one-pot procedure.

Step 1: Formation of 1,1-Dibromo-2-(2-methoxyphenyl)ethene

To a solution of triphenylphosphine (2.0 eq) in dry dichloromethane (DCM) at 0 °C under an

inert atmosphere (e.g., argon or nitrogen), add carbon tetrabromide (1.0 eq) portion-wise.

Stir the resulting mixture at 0 °C for 30 minutes.

Add a solution of o-anisaldehyde (1.0 eq) in dry DCM to the reaction mixture.

Allow the reaction to warm to room temperature and stir overnight.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://commonorganicchemistry.com/Rxn_Pages/O_Demethylation/O-Demethylation_Index.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266645?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The resulting dibromoalkene can be isolated by removing the solvent under reduced

pressure and purifying the residue by column chromatography on silica gel.

Step 2: Formation of o-Methoxyphenylacetylene

Dissolve the isolated 1,1-dibromo-2-(2-methoxyphenyl)ethene in dry tetrahydrofuran (THF)

and cool the solution to -78 °C under an inert atmosphere.

Slowly add n-butyllithium (2.1 eq, typically as a solution in hexanes) to the cooled solution.

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and

stir for an additional hour.

Quench the reaction by the slow addition of water.

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford o-

methoxyphenylacetylene.

This is a one-pot procedure.

To a suspension of potassium carbonate (2.0 eq) in methanol, add o-anisaldehyde (1.0 eq).

To this mixture, add a solution of dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-

Bestmann reagent, 1.5 eq) in methanol.

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-

layer chromatography (TLC).

Upon completion, dilute the reaction mixture with water and extract with an organic solvent

(e.g., diethyl ether).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield o-

methoxyphenylacetylene.

Demethylation of o-Methoxyphenylacetylene to 2-
Ethynylphenol[4]

Dissolve o-methoxyphenylacetylene (1.0 eq) in dry dichloromethane (DCM) and cool the

solution to -78 °C under an inert atmosphere.

Slowly add a solution of boron tribromide (BBr₃) in DCM (1.1-1.5 eq) to the cooled solution.

After the addition is complete, allow the reaction mixture to slowly warm to room temperature

and stir overnight.

Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water.

Separate the organic layer, and extract the aqueous layer with DCM.

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and

brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to obtain 2-ethynylphenol.

Mandatory Visualization
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Caption: Synthetic workflow for the conversion of o-anisaldehyde to 2-ethynylphenol.
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Caption: Simplified logical flow of the Corey-Fuchs reaction.

Safety and Handling
The synthesis of 2-ethynylphenol involves the use of several hazardous reagents that require

careful handling in a well-ventilated fume hood with appropriate personal protective equipment

(PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Boron Tribromide (BBr₃): This reagent is highly corrosive, toxic, and reacts violently with

water.[5][6][7][8] It should be handled with extreme caution under anhydrous conditions. The

quenching process should be performed slowly at low temperatures.
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Ohira-Bestmann Reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate): Diazo compounds

are potentially explosive and should be handled with care. While the Ohira-Bestmann

reagent is generally considered more stable than many other diazo compounds, it is

important to avoid heat, friction, and shock.[9] Safer, in-situ generation methods have been

developed.[2]

Corey-Fuchs Reaction: This reaction involves the use of carbon tetrabromide, a toxic and

environmentally hazardous substance, and triphenylphosphine, which is an irritant. n-

Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any

experimental work.

Characterization Data
o-Methoxyphenylacetylene

¹H NMR: Expected signals include a singlet for the acetylenic proton, a singlet for the

methoxy protons, and multiplets for the aromatic protons.

¹³C NMR: Expected signals include two sp-hybridized carbons of the alkyne, the methoxy

carbon, and aromatic carbons. The chemical shift of the methoxy carbon is typically around

56 ppm.[10][11]

IR Spectroscopy: A characteristic sharp absorption band for the terminal alkyne C-H stretch

is expected around 3300 cm⁻¹, and a weaker absorption for the C≡C triple bond stretch

around 2100 cm⁻¹.

2-Ethynylphenol

¹H NMR: Similar to the methoxy precursor but with a broad singlet for the phenolic hydroxyl

proton.

¹³C NMR (CDCl₃, representative shifts): δ 156.6, 131.8, 130.6, 128.7, 122.5, 120.6, 114.9,

109.7, 96.5, 83.1 ppm.[12]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://engineering.purdue.edu/P2SAC/presentations/documents/1.BestmannOhirareagent.pdf
https://www.organic-chemistry.org/abstracts/lit4/695.shtm
https://www.researchgate.net/publication/371897515_Methoxy_13_C_NMR_Chemical_Shift_as_a_Molecular_Descriptor_in_the_Structural_Analysis_of_Flavonoids_and_Other_Phenolic_Compounds
https://pubmed.ncbi.nlm.nih.gov/23270456/
https://www.benchchem.com/product/b1266645?utm_src=pdf-body
http://orgsyn.org/content/pdfs/Spectrum/v93p0228_C_Note%2016.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266645?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IR Spectroscopy: In addition to the alkyne stretches, a broad O-H stretching band is

expected in the region of 3200-3600 cm⁻¹.[13]

This guide provides a foundational framework for the synthesis of 2-ethynylphenol.
Researchers should adapt and optimize the described procedures based on their specific

laboratory conditions and available resources, always prioritizing safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Synthesis of 2-Ethynylphenol from o-Anisaldehyde: An
In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266645#synthesis-of-2-ethynylphenol-from-o-
anisaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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